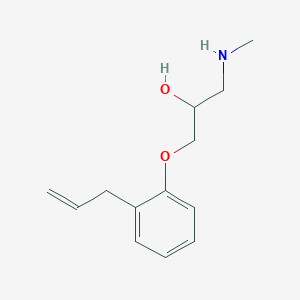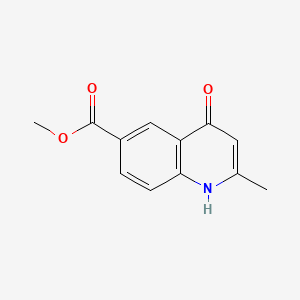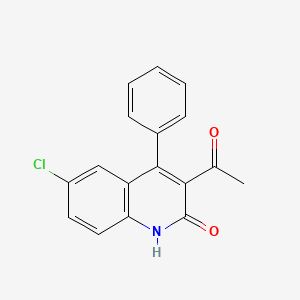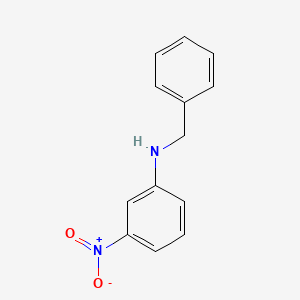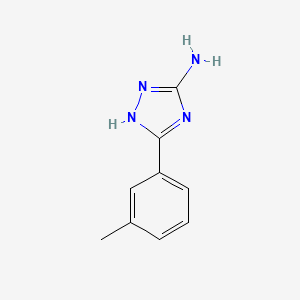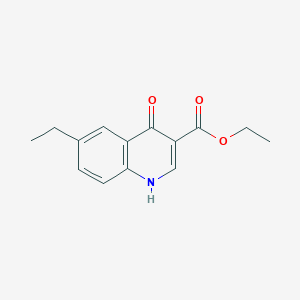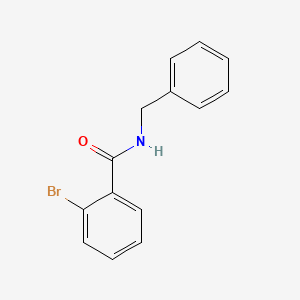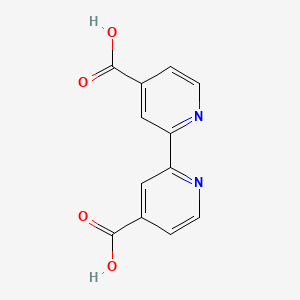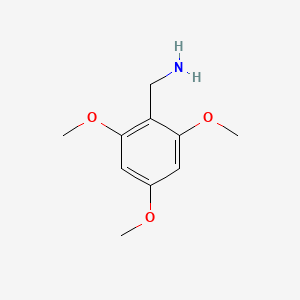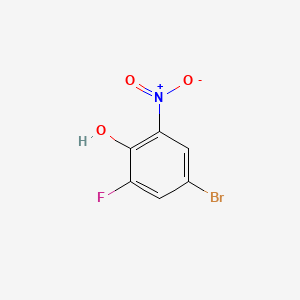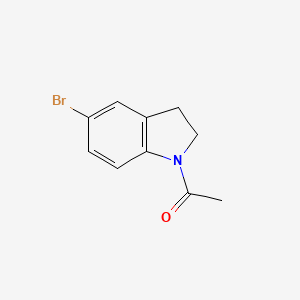
1-Acetyl-5-bromoindoline
Overview
Description
1-Acetyl-5-bromoindoline is an organic compound with the molecular formula C10H10BrNO and a molecular weight of 240.10 g/mol . It is a derivative of indoline, featuring an acetyl group at the nitrogen atom and a bromine atom at the 5-position of the indoline ring. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
1-Acetyl-5-bromoindoline can be synthesized through several methods:
-
Acetylation and Bromination
Step 1: Indoline is subjected to acetylation using an acetylation reagent such as acetyl chloride in the presence of a base like triethylamine to produce N-acetylindoline.
-
Industrial Production
- The industrial production of this compound follows similar steps but often employs optimized reaction conditions and catalysts to enhance yield and purity. The process typically involves low-temperature, low-pressure liquid-phase hydrogenation of indole to obtain indoline, followed by acetylation and bromination .
Chemical Reactions Analysis
1-Acetyl-5-bromoindoline undergoes various chemical reactions, including:
-
Substitution Reactions
- The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
-
Oxidation and Reduction
- The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the acetyl group to an alcohol or amine using reducing agents like lithium aluminum hydride.
-
Acetyl Group Reactions
Scientific Research Applications
1-Acetyl-5-bromoindoline has several applications in scientific research:
-
Organic Synthesis
- It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Medicinal Chemistry
- This compound is used in the development of potential therapeutic agents, particularly in the synthesis of indole-based drugs with anticancer, antiviral, and anti-inflammatory properties.
-
Material Science
Mechanism of Action
The mechanism of action of 1-acetyl-5-bromoindoline depends on its specific application:
-
Biological Activity
- In medicinal chemistry, the compound may interact with various biological targets, including enzymes and receptors, through its indoline and bromine moieties. These interactions can modulate biological pathways, leading to therapeutic effects.
-
Chemical Reactivity
- The acetyl and bromine groups influence the compound’s reactivity, enabling it to participate in various chemical transformations. The bromine atom, being a good leaving group, facilitates substitution reactions, while the acetyl group can undergo hydrolysis or reduction .
Comparison with Similar Compounds
1-Acetyl-5-bromoindoline can be compared with other similar compounds:
-
5-Bromoindoline
- Lacks the acetyl group, making it less reactive in certain chemical transformations but still useful in organic synthesis.
-
1-Acetylindoline
- Lacks the bromine atom, which reduces its utility in substitution reactions but retains the acetyl group’s reactivity.
-
1-Acetyl-7-bromoindoline
This compound stands out due to its unique combination of the acetyl and bromine groups, providing a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKQAIXOTCPWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352258 | |
| Record name | 1-Acetyl-5-bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22190-38-1 | |
| Record name | 1-Acetyl-5-bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
